Ethyl 3-[4-(chloromethyl)phenyl]propanoate
Overview
Description
Ethyl 3-[4-(chloromethyl)phenyl]propanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a propanoate ester group. The molecular formula for this compound is C12H15ClO2 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[4-(chloromethyl)phenyl]propanoate typically involves the esterification of 3-[4-(chloromethyl)phenyl]propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[4-(chloromethyl)phenyl]propanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-[4-(chloromethyl)phenyl]propanoic acid and ethanol.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide. The reactions are usually conducted under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used in the presence of acidic or neutral conditions
Major Products Formed
Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with sodium azide yields the corresponding azide derivative.
Hydrolysis: The major products are 3-[4-(chloromethyl)phenyl]propanoic acid and ethanol.
Oxidation: The major products include quinones or other oxidized phenyl derivatives
Scientific Research Applications
Ethyl 3-[4-(chloromethyl)phenyl]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-[4-(chloromethyl)phenyl]propanoate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modification of their activity. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, enhancing the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Ethyl 3-[4-(chloromethyl)phenyl]propanoate can be compared with other similar compounds, such as:
Ethyl 3-phenylpropanoate: Lacks the chloromethyl group, resulting in different reactivity and applications.
Ethyl 3-[4-(bromomethyl)phenyl]propanoate: Contains a bromomethyl group instead of a chloromethyl group, leading to different nucleophilic substitution reactions.
Ethyl 3-[4-(methoxymethyl)phenyl]propanoate: Contains a methoxymethyl group, which affects its chemical properties and biological activity.
The uniqueness of this compound lies in its chloromethyl group, which provides a versatile site for chemical modifications and enhances its reactivity in various synthetic and biological applications .
Properties
IUPAC Name |
ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWKWKHEMBGWKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455455 | |
Record name | Ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107859-99-4 | |
Record name | Ethyl 4-(chloromethyl)benzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107859-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-[4-(chloromethyl)phenyl]propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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